N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an amine, ester, etc.) based on its functional groups .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and how it interacts with various reagents .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Stability and Degradation Studies
- A study by Barchańska et al. (2019) explored the stability and degradation pathways of nitisinone, a compound with trifluoromethyl phenyl groups similar to the one mentioned. The research employed LC-MS/MS to determine the stability of nitisinone under various conditions and identified major degradation products. This study contributes to understanding the stability and risks associated with the medical application of such compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Synthesis and Reactivity of Heterocyclic Compounds
- Research by Gomaa and Ali (2020) reviewed the chemistry of a structurally complex molecule, illustrating its utility as a building block for synthesizing a variety of heterocyclic compounds. This highlights the potential for complex molecules, including those with trifluoromethyl groups, to serve as precursors in the synthesis of diverse chemical entities (Gomaa & Ali, 2020).
Applications in Drug Discovery and Toxicity Assessment
- Hussain et al. (2021) discussed the applications of glycyrrhetinic acid derivatives in developing anticancer agents, emphasizing the role of structural features in cytotoxic effects. This research suggests that compounds with specific functional groups can be key scaffolds in medicinal chemistry for targeting cancer (Hussain et al., 2021).
Environmental Persistence and Toxicity
- A study on the occurrence, synthesis, toxicity, and detection methods for acrylamide in processed foods reviewed the importance of understanding the toxicity and environmental behavior of synthetic compounds. This work, by Pundir, Yadav, and Chhillar (2019), underscores the relevance of assessing the environmental impact and health risks associated with chemical substances (Pundir, Yadav, & Chhillar, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O/c1-14(17(26)24-18(13-23)10-4-3-5-11-18)25(2)12-15-6-8-16(9-7-15)19(20,21)22/h6-9,14H,3-5,10-12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOXFGMPVUBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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